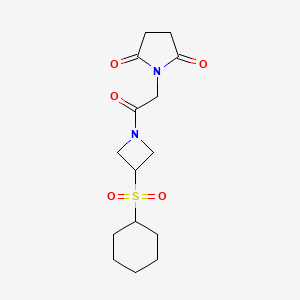

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Descripción

This compound belongs to the pyrrolidine-2,5-dione (succinimide) family, characterized by a five-membered ring with two ketone groups. Its structure includes a cyclohexylsulfonylazetidine substituent at the 3-position of the pyrrolidine ring, linked via a 2-oxoethyl group. These features make it a candidate for pharmacological applications, particularly in neurological disorders, given the known anticonvulsant activity of related succinimide derivatives .

Propiedades

IUPAC Name |

1-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c18-13-6-7-14(19)17(13)10-15(20)16-8-12(9-16)23(21,22)11-4-2-1-3-5-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGWBSDGFAXLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl group. The final steps involve the coupling of the azetidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the purification processes to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted azetidine or sulfonyl derivatives.

Aplicaciones Científicas De Investigación

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine groups can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are heavily influenced by substituents at the 3-position. Key analogs include:

Key Observations :

- Bulky vs. Flexible Substituents : Spirocyclic (e.g., 3-methylcyclohexane) or dialkyl groups at position 3 enhance anticonvulsant activity compared to flexible cyclohexyl or cyclohexylsulfonylazetidine groups.

- Aromatic vs. Aliphatic Substituents : Aryloxy or halogenated aryl groups (e.g., 4-bromophenyloxy) show enzyme inhibitory activity (e.g., GABA-transaminase), whereas aliphatic groups like cyclohexylsulfonylazetidine may prioritize membrane permeability over enzyme interaction.

Physicochemical Properties

- Molecular Weight and Rotatable Bonds: The target compound’s molecular weight (~350–400 g/mol, estimated) exceeds simpler derivatives (e.g., 251.67 g/mol for 1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione).

- Melting Points : Derivatives with bulky substituents (e.g., benzyl in 2n, m.p. <50°C) often have lower melting points due to disrupted crystallinity. However, rigid groups like azetidine may counteract this, though specific data for the target compound are lacking.

Actividad Biológica

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural configuration characterized by an azetidine ring and a cyclohexylsulfonyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Achieved through aza-Michael addition reactions.

- Introduction of the Cyclohexylsulfonyl Group : This is done via sulfonylation reactions with cyclohexylsulfonyl chloride.

- Attachment of the Pyrrolidine Moiety : Finalizing the structure through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological responses.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial activities. For instance, studies have demonstrated strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve inhibition of biofilm formation and disruption of bacterial cell wall synthesis .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (such as L929) reveal varied effects depending on concentration. Some derivatives showed minimal toxicity at lower concentrations while exhibiting significant cytotoxicity at higher doses. For instance:

| Compound | Concentration (µM) | Cell Viability (24h) | Cell Viability (48h) |

|---|---|---|---|

| Compound A | 100 | 77% | 68% |

| Compound B | 150 | 89% | 104% |

| Compound C | 200 | 92% | 79% |

These results indicate the potential for selective cytotoxicity, which could be harnessed for therapeutic applications against cancer cells while sparing normal cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Activity : A study evaluated a series of cyclohexylsulfonamide derivatives against various bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In a comparative analysis involving multiple cell lines (A549 and HepG2), some derivatives were found to enhance cell viability significantly, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. How to integrate computational chemistry with synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.